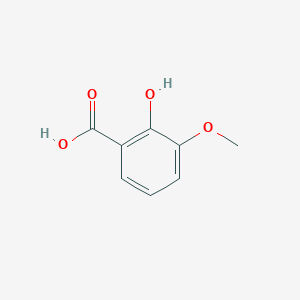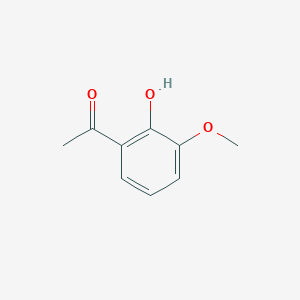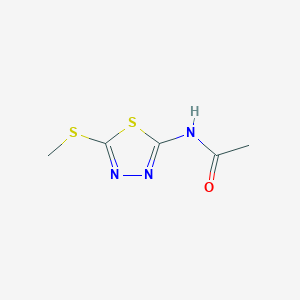
N-(5-メチルスルファニル-1,3,4-チアジアゾール-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as 5-MSTA, is a sulfur-containing heterocyclic compound that is used in a variety of scientific applications. It has been found to have a range of biochemical and physiological effects, and its synthesis method is relatively simple.
科学的研究の応用
- 特定の化合物: 合成された1,3,4-チアジアゾール誘導体の抗菌活性は、バクテリア(大腸菌およびマイコイド桿菌)および真菌(カンジダ・アルビカンス)に対して試験されました。 注目すべきことに、4つの化合物が優れた抗菌活性を示しました .
- 研究結果: 特定の化合物、N-(4-アセチル-5-(4-ヒドロキシフェニル)-4,5-ジヒドロ-1,3,4-チアジアゾール-2-イル)アセトアミドは、SK-MEL-2細胞株の増殖を有意に阻害しました .
- 研究結果: ヒドラゾノイルハライド、チオシアン酸カリウム、チオセミカルバジド、および二硫化炭素との反応を含む、さまざまな合成経路が採用されてきました。 キャラクタリゼーション技術には、IR、1H NMR、および元素分析が含まれます .
抗菌活性
細胞毒性
抗菌効果以外の生物活性
合成とキャラクタリゼーション
新規誘導体とその生物学的評価
将来の方向性
The future directions for research on “N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and potential applications. This compound, like other thiadiazole derivatives, may have potential for development in various fields due to its unique chemical structure .
作用機序
Target of Action
The primary target of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It binds directly to the SH2 domain , inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway. IL-6 is a cytokine that plays a crucial role in immune response, and JAK is a family of intracellular, nonreceptor tyrosine kinases. Inhibition of this pathway can lead to the suppression of cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight is189.26 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The compound exhibits antiproliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo antitumor efficacy .
特性
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNHXGAGXWLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326099 |
Source


|
| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38583-51-6 |
Source


|
| Record name | NSC523936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide and how does it influence its arrangement in solid form?
A1: N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also referred to as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, has the molecular formula C5H7N3OS2 []. In its solid form, the molecule exists as inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R 2 2(8) ring motifs []. These dimers are further organized into chains through intermolecular C—H⋯O hydrogen bonds between the methylsulfanyl groups and the oxygen atoms of the carbonyl groups []. This intricate network of hydrogen bonding contributes to the overall stability of the crystal structure.
Q2: Has N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated any promising biological activities?
A2: Research suggests that N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, as part of a broader study on botanical active component derivatives, exhibits noteworthy antibacterial activity []. While it showed lower in vitro inhibitory effects on fungal species like Mucor bainieri, Mucor fragilis, and Trichoderma atroviride compared to carbendazim, its efficacy against specific bacterial plant pathogens is notable []. This compound displayed significant inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc) []. The median effective concentration (EC50) values, 22 and 15 μg/ml for Xac and Xoc respectively, were even more potent than the commonly used agricultural fungicides thiodiazole copper and bismerthiazol []. This finding highlights its potential for further investigation as a possible lead compound for developing novel antibacterial agents, particularly in the context of plant diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

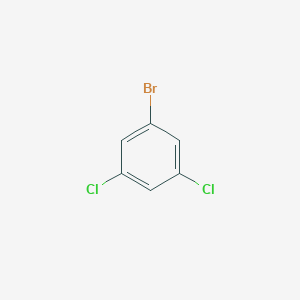
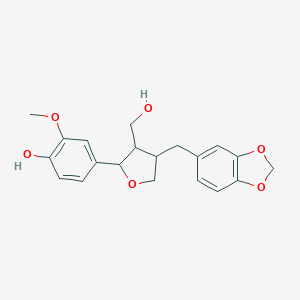


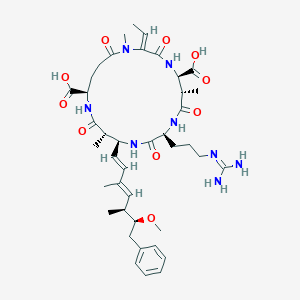
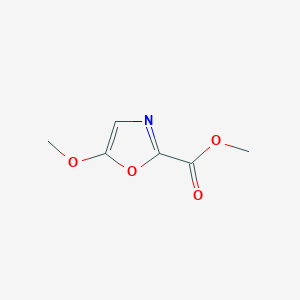

![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)
